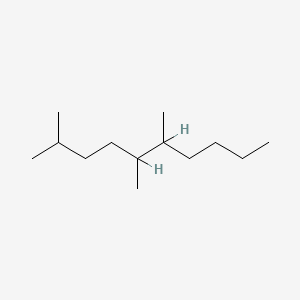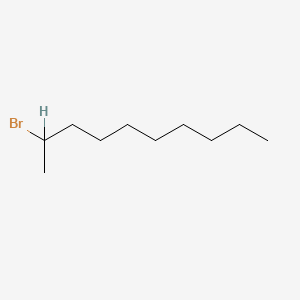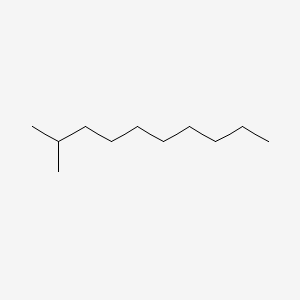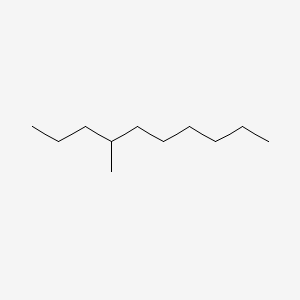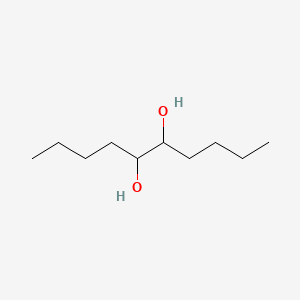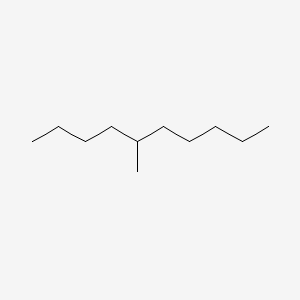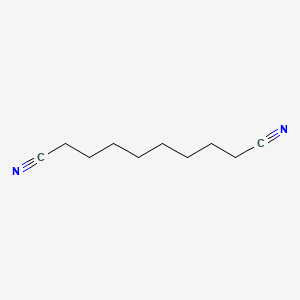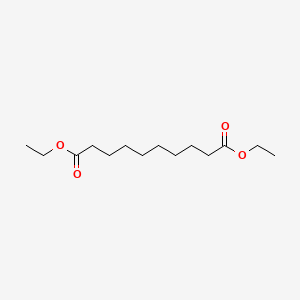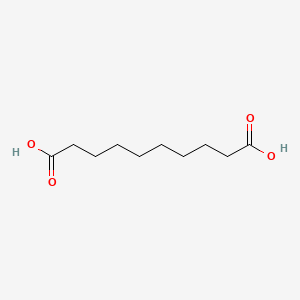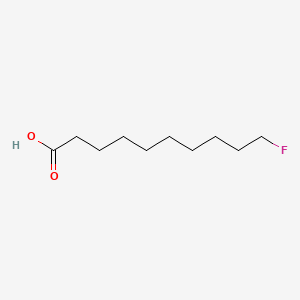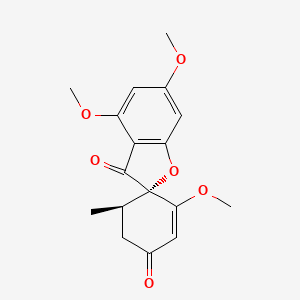
Dechlorogriseofulvin
描述
Dechlorogriseofulvin is a polyketide natural compound and a derivative of griseofulvin, an antifungal agent . This secondary metabolite is naturally derived from Penicillium species but has also been reported from endophytic fungi such as Nigrospora sp . It exhibits weak antifungal activity .
Synthesis Analysis
Dechlorogriseofulvin and griseofulvin were isolated from endophytic fungi isolated from Moquiniastrum polymorphum using the one strain many compounds (OSMAC) strategy . The relative concentrations were estimated in all culture media using HPLC–UV, allowing for the inference of the best strain–medium combinations to maximize its production . Malt extract-peptone broth and Wickerham broth media produced the highest concentrations of both secondary metabolites .Molecular Structure Analysis
The molecular formula of Dechlorogriseofulvin is C17H18O6 . Its average mass is 318.321 Da and its monoisotopic mass is 318.110352 Da . The Dechlorogriseofulvin molecule contains a total of 43 bonds . There are 25 non-H bond(s), 9 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 ketone(s) (aliphatic), 1 ketone(s) (aromatic), 1 ether(s) (aliphatic), and 3 ether(s) (aromatic) .Physical And Chemical Properties Analysis
Dechlorogriseofulvin is a solid at room temperature . It has a molecular weight of 318.32 . The storage temperature is -20°C .科学研究应用
Pharmaceutical Development
Finally, in pharmaceutical research, Dechlorogriseofulvin’s applications are being explored for the development of new drugs and therapeutic agents.
Each of these fields utilizes Dechlorogriseofulvin in unique ways, contributing to our understanding and development of new treatments and applications .
安全和危害
未来方向
作用机制
Target of Action
Dechlorogriseofulvin, a derivative of griseofulvin, primarily targets fungal microtubules . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
Dechlorogriseofulvin functions by inhibiting microtubule assembly , which disrupts cell division and growth . By binding to fungal microtubules, it alters fungal mitosis, thereby inhibiting the growth of dermatophytes .
Biochemical Pathways
Its parent compound, griseofulvin, is known to interfere with microtubule function, disrupting the mitotic spindle, which is crucial for cell division . This disruption leads to the arrest of cell division, primarily affecting rapidly dividing cells .
Pharmacokinetics
It is known that the compound is a natural product derived from plant sources . As such, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be an interesting area for future research.
Result of Action
The primary result of dechlorogriseofulvin’s action is the disruption of cell division and growth in targeted fungi . This disruption is due to the compound’s interference with microtubule assembly, which is crucial for mitosis . Consequently, dechlorogriseofulvin exhibits various biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties .
Action Environment
Dechlorogriseofulvin is naturally derived from the fungus Penicillium sp. but has also been reported from endophytic fungi such as Nigrospora sp. . These fungi have the ability to adapt to their environment, which may influence the production and action of dechlorogriseofulvin . Environmental factors such as temperature, pH, and nutrient availability could potentially affect the compound’s action, efficacy, and stability .
属性
IUPAC Name |
(2S,5'R)-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-9-5-10(18)6-14(22-4)17(9)16(19)15-12(21-3)7-11(20-2)8-13(15)23-17/h6-9H,5H2,1-4H3/t9-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCYNIYZPDJCMB-XLFHBGCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3680-32-8 | |
| Record name | Dechlorogriseofulvin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DECHLOROGRISEOFULVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER776J3MGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



